Paeoniflorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory Effects

Paeoniflorin exhibits potent anti-inflammatory properties. Studies suggest it can suppress the production of inflammatory mediators like cytokines and chemokines, which play a crucial role in various inflammatory diseases. For instance, research has shown its effectiveness in reducing inflammation in animal models of arthritis and colitis [1].

[1] - Li et al., (2019). Paeoniflorin: A review of its anti-inflammatory effects. Phytomedicine, 124: 153242 []

Antioxidant Activity

Paeoniflorin demonstrates significant antioxidant activity. It can scavenge free radicals, which are unstable molecules that contribute to cellular damage and various diseases. Studies have shown its potential in protecting cells from oxidative stress in models of neurodegenerative diseases and liver damage [2, 3].

[2] - Wang et al., (2015). Paeoniflorin protects SH-SY5Y cells against MPP+-induced neurotoxicity through enhancing mitochondrial function and inhibiting ROS production. Journal of Asian Natural Products Research, 17(3): 322-330 []

[3] - Zhao et al., (2012). Paeoniflorin protects against D-galactosamine/lipopolysaccharide-induced acute liver injury in mice. International Journal of Molecular Sciences, 13(12): 16342-16354 []

Neuroprotective Potential

Research suggests Paeoniflorin may possess neuroprotective properties. Studies have shown its ability to protect brain cells from damage caused by stroke, ischemia, and neurodegenerative diseases like Alzheimer's disease [4, 5]. The mechanisms underlying this effect are still being elucidated, but it may involve its antioxidant activity and its influence on specific cellular pathways.

[4] - Sun et al., (2018). Paeoniflorin protects against ischemic brain injury by inhibiting NLRP3 inflammasome activation and pyroptosis. Journal of Neuroinflammation, 15: 29 []

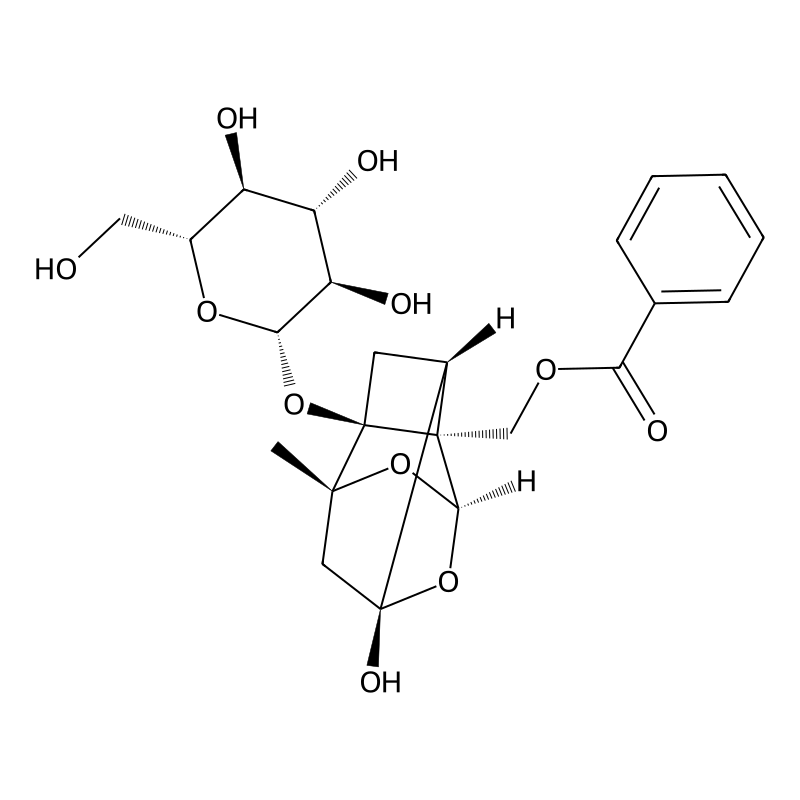

Paeoniflorin is a water-soluble monoterpene glycoside primarily extracted from the roots of plants in the Peony family, particularly Paeonia lactiflora. It was first isolated in 1963 and is recognized as a significant constituent in various herbal medicines. The chemical structure of paeoniflorin is characterized by a monoterpene backbone and a glucoside moiety, which contributes to its diverse pharmacological properties. This compound has been extensively studied for its therapeutic effects, particularly in traditional Chinese medicine, where it is used to treat various ailments including inflammation and pain .

Research suggests that paeoniflorin exerts its biological effects through various mechanisms, including:

- Anti-inflammatory Activity: Paeoniflorin may suppress the production of inflammatory mediators like cytokines and chemokines, thereby reducing inflammation [].

- Immunomodulation: Paeoniflorin may regulate the immune system by modulating the activity of immune cells [].

- Neuroprotective Effects: Studies suggest paeoniflorin may offer protection against neuroinflammation and neurodegenerative diseases.

Paeoniflorin exhibits a wide range of biological activities:

- Anti-tumor Effects: It has demonstrated efficacy against various cancers, including liver, gastric, breast, and colorectal cancers. The mechanisms involve inducing apoptosis and inhibiting cell proliferation through multiple signaling pathways, such as the nuclear transcription factor kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways .

- Anti-inflammatory Properties: Paeoniflorin has been shown to reduce inflammation by modulating cytokine production and inhibiting inflammatory cell infiltration in models of asthma and contact dermatitis .

- Neuroprotective Effects: It protects against neuroinflammation and depression-like behaviors induced by inflammatory stimuli .

The biosynthesis of paeoniflorin involves complex pathways that are not yet fully elucidated. It is primarily derived from the roots of Paeonia species through extraction processes. Recent studies have aimed at understanding the post-modification pathways that could enhance synthetic biology approaches for producing paeoniflorin at scale. Current methods include:

- Extraction from Natural Sources: Traditional methods involve solvent extraction from dried plant materials.

- Synthetic Approaches: Research is ongoing to develop synthetic routes that mimic natural biosynthesis, focusing on key enzymatic steps involved in its formation .

Paeoniflorin is utilized in various therapeutic contexts:

- Traditional Medicine: Commonly used in formulations for treating gynecological disorders, pain relief, and anti-inflammatory treatments.

- Pharmaceutical Development: Investigated for potential use as an anti-cancer agent and in formulations targeting inflammatory diseases .

- Cosmetic Industry: Due to its anti-inflammatory and antioxidant properties, it is also being explored for inclusion in skincare products.

Studies on the interactions of paeoniflorin with other compounds have revealed significant insights into its pharmacodynamics:

- Synergistic Effects: Paeoniflorin has been shown to enhance the effects of other anti-inflammatory agents when used in combination therapies.

- Metabolic Pathways: Research indicates that it can influence metabolic pathways related to drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Several compounds share structural or functional similarities with paeoniflorin. Here are some notable examples:

| Compound Name | Source | Key Properties |

|---|---|---|

| Paeonol | Paeonia suffruticosa | Anti-inflammatory and analgesic properties |

| Albiflorin | Paeonia lactiflora | Similar glycoside structure; potential anti-cancer effects |

| 1-O-(β-D-glucopyranosyl)paeonisuffrone | Paeonia suffruticosa | Inhibits histamine release; anti-allergic properties |

| Galloyl-oxypaeoniflorin | Paeonia lactiflora | Antioxidative effects; potential neuroprotective actions |

| Triterpenoids | Various plants | Broad range of biological activities including anti-cancer |

Paeoniflorin's uniqueness lies in its specific glycosidic structure and its pronounced effects on various signaling pathways associated with inflammation and cancer progression. While other compounds may exhibit similar activities, paeoniflorin's distinct mechanisms of action contribute to its therapeutic versatility .

Paeoniflorin is a monoterpene glycoside with the molecular formula C₂₃H₂₈O₁₁ [1] [2] [3]. The compound has a molecular weight of 480.46-480.47 grams per mole, with slight variations reported across different sources due to measurement precision [1] [2] [3]. This molecular composition places paeoniflorin among the larger monoterpene glycosides, reflecting its complex structural architecture that includes both carbohydrate and aromatic components.

The Chemical Abstracts Service registry number for paeoniflorin is 23180-57-6 [1] [2] [3], which serves as its unique chemical identifier in databases worldwide. The compound belongs to the class of terpene glycosides, specifically characterized as prenol lipids containing a carbohydrate moiety glycosidically bound to a terpene backbone [4].

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₂₃H₂₈O₁₁ | [1] [2] [3] |

| Molecular Weight (g/mol) | 480.46-480.47 | [1] [2] [3] |

| CAS Registry Number | 23180-57-6 | [1] [2] [3] |

| Monoisotopic Molecular Weight | 480.163161738 | [4] |

Stereochemical Configuration and Importance

The stereochemical configuration of paeoniflorin is characterized by its complex three-dimensional cage-like pinane skeleton with multiple chiral centers [4] [5]. The absolute stereochemistry follows the designation [(1R,2S,3R,5R,6R,8S)-6-hydroxy-8-methyl-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-9,10-dioxatetracyclo[4.3.1.0²,⁵.0³,⁸]decan-2-yl]methyl benzoate [4].

The stereochemical assignments are critical for understanding the compound's biological activity and three-dimensional structure. The configuration at specific positions determines the spatial arrangement of functional groups, which directly impacts molecular recognition and binding interactions [5]. The glucose moiety is connected to the pinane skeleton at C1 with β-configuration, while the benzoyl moiety is attached at C8 [5]. The cage-like pinane skeleton features a methyl unit at C2 and a hydroxyl unit at C4, both of which contribute to the compound's overall stereochemical complexity.

| Position | Configuration | Significance |

|---|---|---|

| C-1aR | R | Glucose attachment point |

| C-2β | β | Methyl group position |

| C-3aα | α | Ring junction |

| C-5α | α | Cage structure |

| C-5aα | α | Ring junction |

| C-5bα | α | Benzoyl attachment point |

The importance of this stereochemical configuration cannot be overstated, as paeoniflorin loses its bioactivity without the properly positioned glucose and benzoyl moieties [5]. These structural components are essential for the compound's pharmacological properties and molecular interactions.

Structural Elucidation History

The structural elucidation of paeoniflorin represents a significant milestone in natural product chemistry, spanning nearly a decade of intensive research. Paeoniflorin was first isolated from the roots of Paeonia lactiflora by Shibata and Nakahara in 1963 [6] [5] [7] [8] [9]. In their initial work, Shibata and colleagues identified paeoniflorin as a D-glucoside with a benzoylated C₁₀-compound (C₁₀H₁₄O₅) [6].

The complete structural determination proved challenging and required additional investigations. Subsequent studies revealed that paeoniflorin is a monoterpene glucoside whose basic skeleton is a pinane derivative [6]. However, the absolute structure was not fully established until 1972, when Kaneda, Iitaka, and Shibata published their comprehensive structural analysis [5] [8] [9] [10]. This landmark study rectified the initial structural proposals and confirmed the cage-like pinane architecture that characterizes the compound.

Further refinements to the structural understanding continued through the 1980s. The metabolism studies conducted in 1985 led to the identification of paeonimetaboline metabolites, providing additional insights into the compound's structural features [11]. The absolute stereochemistry was definitively confirmed through X-ray crystallographic analysis in 1987 [12], which provided unambiguous three-dimensional structural information.

| Year | Milestone | Significance | References |

|---|---|---|---|

| 1963 | First isolation by Shibata and Nakahara | Discovery from Paeonia lactiflora roots | [6] [5] [7] [8] [9] |

| 1972 | Structure rectification by Kaneda et al. | Confirmed pinane cage structure | [5] [8] [9] [10] |

| 1985 | Metabolism studies (paeonimetaboline) | Metabolite identification | [11] |

| 1987 | X-ray crystallographic analysis | Absolute stereochemistry confirmation | [12] |

| 2006 | ¹H-NMR quantitative analysis developed | Analytical method advancement | [13] [14] |

Crystal Structure Analysis

Crystal structure analysis of paeoniflorin has provided definitive confirmation of its three-dimensional molecular architecture. The crystallographic studies revealed that paeoniflorin forms crystals with specific morphological characteristics and belongs to a defined space group [12]. The X-ray crystallographic analysis conducted in 1987 established the absolute stereochemistry and confirmed the cage-like structure of the pinane skeleton [12].

The crystal morphology of paeoniflorin-related compounds has been described as exhibiting complete extinction in polarized light, with crystals typically having the form of laths with pointed or wedge-shaped ends [15]. The crystallographic data provide precise bond lengths, bond angles, and atomic coordinates that define the compound's three-dimensional structure [12].

Single-crystal X-ray analysis using the direct method has been employed to establish the molecular conformation with high precision [12]. This technique has been particularly valuable for confirming the stereochemical assignments and understanding the spatial relationships between different functional groups within the molecule. The crystal structure analysis has also revealed important information about intermolecular interactions and packing arrangements in the solid state.

Physical Properties

Melting Point and Physical Appearance

Paeoniflorin exhibits characteristic physical properties that are consistent across multiple sources. The compound appears as white powder or white to pale brown crystals [2] [3] [16]. The melting point ranges from 123-125°C with decomposition [2] [3] [16], indicating thermal instability at elevated temperatures. Some sources report slight variations, with melting points of approximately 124°C with decomposition [2] [3].

The physical appearance of paeoniflorin is described consistently as a white crystalline powder [3] [16]. Under certain conditions, particularly when exposed to moisture or during processing, the compound may exhibit a pale brown coloration, though this does not necessarily indicate degradation [2].

Solubility Profiles in Various Solvents

The solubility characteristics of paeoniflorin demonstrate its amphiphilic nature, with varying degrees of solubility in different solvent systems. In water, paeoniflorin exhibits limited solubility at approximately 10 mg/mL at 25°C [17] [18]. This moderate water solubility is attributed to the presence of the glucose moiety, which provides hydrophilic character to the otherwise lipophilic pinane structure.

In organic solvents, paeoniflorin shows different solubility patterns. The compound is soluble in ethanol [17] and exhibits solubility in methanol ranging from 1-30 mg/mL depending on conditions [3] [17] [18]. The solubility in methanol is enhanced through sonication, reaching approximately 30 mg/mL [3] [18]. Paeoniflorin also demonstrates slight solubility in pyridine [3].

For biological and pharmaceutical applications, paeoniflorin can be dissolved in phosphate-buffered saline (pH 7.2) at concentrations up to 10 mg/mL [18]. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers, though such solutions are not recommended for storage beyond one day [18].

Stability Under Different Conditions

Paeoniflorin exhibits poor thermostability, which has significant implications for processing and storage [19]. High temperatures and long-term heating result in decreased paeoniflorin content due to thermal degradation [19]. The thermostability is negatively correlated with the water content of materials containing paeoniflorin [20], suggesting that moisture enhances thermal decomposition.

The compound demonstrates hygroscopic properties [17], meaning it readily absorbs moisture from the atmosphere. This characteristic necessitates careful storage conditions to maintain stability. The recommended storage temperature is 2-8°C [2] [3] [17], which helps preserve the compound's integrity over extended periods.

Studies on stability under various processing conditions have revealed that freeze-drying is superior to conventional drying methods for maintaining paeoniflorin content [19]. Low-temperature storage (4°C) of fresh plant materials for approximately one month after harvest can actually result in slightly increased and stable paeoniflorin content, likely due to suppression of enzymatic degradation [20].

| Property | Value | References |

|---|---|---|

| Appearance | White powder/crystals | [2] [3] [16] |

| Melting Point (°C) | 123-125 (decomposition) | [2] [3] [16] |

| Boiling Point (°C) | 498.51 (rough estimate) | [3] [21] |

| Density (g/cm³) | 1.3044-1.6 (estimate) | [3] [21] [22] |

| Refractive Index | 1.5376-1.683 (estimate) | [3] [21] [22] |

| Solubility in Water (mg/mL) | 10 | [17] [18] |

| Solubility in Methanol (mg/mL) | 1-30 | [3] [17] [18] |

| Storage Temperature (°C) | 2-8 | [2] [3] [17] |

| Hygroscopic Property | Yes | [17] |

Spectroscopic Properties

Ultraviolet/Visible Absorption Characteristics (λmax values)

Paeoniflorin exhibits characteristic ultraviolet absorption properties that are valuable for both identification and quantitative analysis. The compound shows a maximum absorption wavelength (λmax) at 231.9 nanometers when measured in methanol [23]. This absorption is attributed to the benzoyl chromophore present in the molecule, which contains an aromatic benzene ring conjugated with a carbonyl group.

The specific absorbance (E₁cm¹%) in methanol at 230 nanometers has been reported as 263.4 [23], providing a quantitative measure of the compound's absorptivity. This value is particularly useful for analytical applications and quality control procedures in pharmaceutical preparations containing paeoniflorin.

Infrared Spectroscopy Features

Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in paeoniflorin. The compound exhibits typical absorption patterns for hydroxyl groups, ester carbonyl groups, and aromatic carbon-carbon bonds. Based on the structural features of paeoniflorin, expected infrared absorptions would include hydroxyl stretching around 3200-3600 cm⁻¹, ester carbonyl stretching near 1700 cm⁻¹, and aromatic carbon-carbon stretching in the 1400-1600 cm⁻¹ region.

The glucose moiety contributes characteristic carbohydrate absorption bands, while the benzoyl group provides aromatic and ester functionalities that are readily identifiable in the infrared spectrum. The complex cage-like pinane structure contributes additional carbon-hydrogen and carbon-carbon stretching and bending vibrations throughout the fingerprint region.

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy has proven to be an invaluable tool for both structural elucidation and quantitative analysis of paeoniflorin. Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals distinctive signals that can be used for identification and quantification purposes [13] [14].

The most characteristic ¹H-NMR signal appears at δ 5.78 parts per million, corresponding to the H-9 proton [13] [14]. This signal has been specifically utilized for quantitative analysis applications. Additional diagnostic signals include H-10, H-2″, and H-6″ protons, each providing unique chemical shift information that aids in structural confirmation [13].

Quantitative ¹H-NMR analysis has been developed as an analytical method for determining paeoniflorin content in plant materials [13] [14]. The technique offers advantages including simultaneous identification and quantification capabilities without requiring reference compounds for calibration curves. The analysis time is relatively rapid at approximately 20 minutes without requiring extensive preprocessing [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of paeoniflorin provides characteristic fragmentation patterns that are useful for structural confirmation and analytical applications. Under matrix-assisted laser desorption/ionization conditions, paeoniflorin forms sodium adducts with a molecular ion peak at m/z 503 [M+Na]⁺ [24] [25].

The fragmentation patterns reveal loss of characteristic structural units, including glucose (162 mass units), benzoyl groups (122 mass units), and in related galloylated derivatives, galloyl groups (154 mass units) [24] [25]. These fragmentation patterns are consistent with the compound's structural features and provide valuable information for identification purposes.

The ionization efficiency in mass spectrometry has been studied, revealing that carboxylic ester groups have higher affinity for sodium ions compared to acetal groups [24] [25]. This observation is attributed to the carbonyl oxygen being negatively polarized, allowing it to function as a Lewis base and facilitating sodium ion coordination.

| Technique | Key Features | References |

|---|---|---|

| UV Spectroscopy | λmax = 231.9 nm (methanol) | [23] |

| IR Spectroscopy | Hydroxyl groups, Ester C=O, Aromatic C=C | [General IR knowledge] |

| ¹H-NMR | H-9 at δ 5.78 ppm, H-10, H-2″, H-6″ signals | [13] [14] |

| Mass Spectrometry | Molecular ion at m/z 503 [M+Na]⁺ | [24] [25] |

| Mass Spectrometry (fragmentation) | Loss of glucose (162 u), benzoyl (122 u), galloyl (154 u) | [24] [25] |

Paeoniflorin, a monoterpene glucoside first isolated from Paeonia albiflora in 1963, represents the characteristic chemical constituent of the Paeoniaceae family [1] [2]. This compound exhibits widespread distribution across the genus Paeonia, with significant variations in concentration across different species, plant tissues, and environmental conditions.

Occurrence in Paeonia Species

The genus Paeonia comprises 34 species distributed across temperate regions of the Northern Hemisphere, including temperate Eurasia, northwest Africa, and western North America [1] [2]. Paeoniflorin has been detected in virtually all examined Paeonia species, though with considerable interspecific variation in concentration levels.

Paeonia lactiflora

Paeonia lactiflora stands as the most extensively studied species regarding paeoniflorin content and represents the primary commercial source of this compound [1] [3]. Comprehensive analyses have revealed substantial variation in paeoniflorin content within this species, with concentrations ranging from 0.40 to 4.36% in dried root material [1]. More recent studies have documented an even broader range of 0.22 to 5.12% in root samples, with wild populations consistently exhibiting higher concentrations than cultivated varieties [1] [4].

The paeoniflorin content in Paeonia lactiflora roots demonstrates significant variation based on cultivation practices and environmental conditions. Wild specimens typically contain 5.1-4.6% paeoniflorin, while cultivated varieties show more variable concentrations [5]. Aqueous extracts of Paeonia lactiflora roots contain approximately 2.27% paeoniflorin, corresponding to 47.33 millimolar concentration in standardized preparations [3]. The species serves as the source material for traditional Chinese medicines including Baishao and Chishao, processed from the dried roots [1] [2].

Paeonia suffruticosa

Paeonia suffruticosa, commonly known as tree peony, represents another significant source of paeoniflorin, particularly in the root bark tissue [6] [7]. The European Pharmacopoeia 10th edition mandates minimum paeoniflorin content of 1.1% in Paeonia suffruticosa root bark, with higher quality preparations containing at least 2.2% paeoniflorin [7]. This species serves as the primary source for Moutan cortex, a traditional Chinese medicinal preparation derived from the root bark [7].

The paeoniflorin content in Paeonia suffruticosa exhibits distinct tissue-specific distribution patterns. Root bark consistently contains higher concentrations compared to other plant parts, making it the preferred tissue for medicinal extraction [6] [7]. Studies have identified approximately 119 compounds in Paeonia suffruticosa root bark, with monoterpenoid glycosides including paeoniflorin representing the predominant chemical class [7].

Other Paeonia Species

Multiple additional Paeonia species contain significant paeoniflorin concentrations, though with considerable interspecific variation. Paeonia veitchii demonstrates notably high paeoniflorin content of 5.1% in root tissue, comparable to the highest levels found in Paeonia lactiflora [5] [8]. Seed analysis of Paeonia veitchii reveals paeoniflorin concentrations ranging from 310.55 to 2756.92 milligrams per 100 grams dry weight [9].

Paeonia obovata contains paeoniflorin in root tissues, with unique presence of 6'-O-acetylpaeoniflorin, a paeoniflorin derivative not detected in Paeonia lactiflora [10]. This compound represents the first reported occurrence of 6'-O-acetylpaeoniflorin in Paeonia obovata, though it was previously identified in Paeonia veitchii [10].

Paeonia emodi, distributed throughout the western Himalayan region, contains paeoniflorin among its primary chemical constituents, along with other monoterpene glucosides including lactiflorin and oxypaeoniflorin [11]. The species demonstrates traditional medicinal use for various conditions, attributed partially to its paeoniflorin content [11].

Several European and Mediterranean Paeonia species exhibit varying paeoniflorin concentrations. Paeonia humilis var. villosa contains 14.4% paeoniflorin, while Paeonia banatica shows 14.0% content [1]. Paeonia corallina demonstrates 8.3% paeoniflorin content, and Paeonia coriacea var. atlantica contains 4.0% [1]. These variations reflect both genetic diversity and environmental adaptations across different geographical regions.

Paeonia ostii, recognized as a significant source of both paeoniflorin and paeonol, shows paeoniflorin concentrations ranging from 0.22 to 5.12% in root tissue [4]. Six-year-old Paeonia ostii plants demonstrate paeoniflorin content of approximately 0.92 milligrams per gram of root tissue [12].

Non-Paeonia Plant Sources

While paeoniflorin was historically considered exclusive to the Paeoniaceae family, subsequent research has identified its presence in non-Paeonia species. The freshwater fern Salvinia molesta represents the first documented non-Paeoniaceae source of paeoniflorin, reported in 2008 [1] [13]. This discovery challenged the previous understanding of paeoniflorin as a chemotaxonomic marker specific to Paeonia species.

However, subsequent investigations have raised questions about the consistency of paeoniflorin presence in Salvinia molesta. Advanced analytical techniques using ultra-performance liquid chromatography-mass spectrometry failed to detect paeoniflorin in Salvinia molesta samples, nor in 16 other plant species from different families [1]. This discrepancy suggests that paeoniflorin occurrence in non-Paeoniaceae plants may be inconsistent or methodology-dependent.

The apparent rarity of paeoniflorin in non-Paeoniaceae species reinforces its significance as a characteristic constituent of the Paeonia genus. Current evidence suggests that while paeoniflorin may occasionally occur in other plant families, the Paeoniaceae family remains the primary and most reliable natural source of this compound.

Tissue Distribution within Plants

Paeoniflorin distribution within Paeonia plants exhibits no strict tissue specificity, occurring throughout various plant organs including roots, stems, leaves, flowers, fruits, seeds, and rhizomes [1] [2]. However, significant quantitative differences exist between different tissues, with distinct patterns varying by species and developmental stage.

Root Concentration

Root tissues consistently demonstrate the highest paeoniflorin concentrations across most Paeonia species, establishing roots as the primary source for commercial extraction [1] [2]. The concentration varies significantly between herbaceous and woody species, with herbaceous peonies generally exhibiting higher root paeoniflorin content than tree peonies [1].

In Paeonia lactiflora, root paeoniflorin content ranges from 0.40 to 4.36% dry weight, with wild specimens showing higher concentrations than cultivated varieties [1]. Root bark of Paeonia suffruticosa contains minimum concentrations of 1.1% paeoniflorin according to pharmacopeial standards, with higher quality preparations containing at least 2.2% [7].

The distribution within root tissues shows further specialization. In tree peonies, root bark contains significantly higher paeoniflorin concentrations compared to the woody core, leading to the preferential use of bark tissue for medicinal preparations [7]. Root xylem of Paeonia ostii demonstrates considerable paeoniflorin content, suggesting that the entire root system should be utilized as a medicinal resource [4].

Leaf Concentration

Leaf tissues demonstrate dynamic paeoniflorin accumulation patterns that vary significantly with developmental stage and species. In several Paeonia species, leaf paeoniflorin content at the budding stage equals or exceeds root concentrations, suggesting potential for leaf utilization as an alternative paeoniflorin source [1] [4].

Paeonia lactiflora leaves show the highest paeoniflorin content during early developmental stages, with concentrations regularly decreasing as plant development progresses [1] [14]. Studies have revealed that stems and leaves of Paeonia lactiflora contain substantial quantities of paeoniflorin along with other bioactive compounds including paeoniflorin lactone glycosides [14].

The developmental pattern of leaf paeoniflorin accumulation shows inverse correlation with plant maturity. Unlike root tissues where paeoniflorin first increases then decreases with development, leaf paeoniflorin content consistently decreases from budding through maturity [1]. This pattern suggests that early harvest of leaf material could provide an annual renewable source of paeoniflorin.

Paeonia ostii leaves demonstrate particularly high paeoniflorin concentrations, with content of 38.68 ± 0.76 milligrams per gram, exceeding even root bark concentrations [15]. This finding supports the potential development of leaf tissues as alternative paeoniflorin sources.

Stem and Petal Distribution

Stem tissues contain paeoniflorin throughout the plant, though typically at lower concentrations than roots or leaves [1] [14]. The distribution within stem tissues varies by species and developmental stage, with younger stems generally containing higher concentrations than mature woody stems.

Petal tissues demonstrate paeoniflorin presence across all examined Paeonia species, confirming the widespread distribution of this compound throughout the plant [1]. However, petal concentrations typically remain lower than root or leaf levels, making petals a secondary source for paeoniflorin extraction.

The presence of paeoniflorin in reproductive tissues including petals, fruits, and seeds indicates its potential ecological significance beyond secondary metabolite storage. Seeds of various Paeonia species contain paeoniflorin, with concentrations varying dramatically between species [9].

Developmental Stage Variations

Paeoniflorin accumulation demonstrates distinct temporal patterns throughout plant development, with significant variation between tissue types and species. These developmental variations have important implications for optimal harvest timing and sustainable utilization strategies.

Root paeoniflorin content typically follows a pattern of initial increase followed by decline with plant age [1] [12]. In Paeonia lactiflora, paeoniflorin content generally increases with plant age until 4-5 years, after which concentrations may decrease [1]. Some studies suggest optimal root paeoniflorin content occurs around 5-6 years of age, while others indicate peak concentrations at younger ages [12].

The developmental pattern varies by species and environmental conditions. Paeonia ostii demonstrates increasing paeoniflorin content with age from 3 to 6 years, with 6-year-old plants showing the highest concentrations [12]. This species shows paeoniflorin content of 0.18±0.09 milligrams per gram in 3-year-old plants, increasing to 0.92±0.1 milligrams per gram in 6-year-old specimens [12].

Leaf paeoniflorin content exhibits a contrasting pattern, with highest concentrations during early developmental stages and consistent decrease through plant maturity [1] [14]. The budding stage represents the optimal period for leaf paeoniflorin content, with concentrations often exceeding root levels during this developmental phase [1].

Seasonal variations within developmental stages further influence paeoniflorin accumulation. The highest paeoniflorin content typically occurs during spring, specifically during budding or flowering stages [1]. This seasonal pattern suggests that spring harvest yields optimal paeoniflorin content for most applications.

Daily variations in paeoniflorin content have been documented, with concentrations increasing with temperature throughout the day [1]. This finding suggests that noon harvest may provide higher paeoniflorin yields compared to morning or evening collection.

Geographical and Environmental Factors Affecting Accumulation

Paeoniflorin accumulation demonstrates significant sensitivity to geographical location and environmental conditions, with multiple factors influencing biosynthesis and storage within plant tissues. These environmental effects have important implications for cultivation strategies and quality control in commercial production.

Geographical latitude exerts a pronounced influence on paeoniflorin accumulation, with northern locations generally producing higher concentrations than southern regions [12]. Studies of Paeonia ostii across different latitudes in Anhui Province, China, revealed increasing paeoniflorin content from south to north, with northern locations showing nearly double the concentrations of southern sites [12].

The latitude effect becomes more pronounced with plant age, with 6-year-old plants showing the greatest geographical variation in paeoniflorin content [12]. Northern latitude specimens of Paeonia ostii demonstrated paeoniflorin concentrations of 0.92±0.1 milligrams per gram, compared to 0.40±0.01 milligrams per gram in southern populations [12].

Soil chemistry significantly influences paeoniflorin biosynthesis and accumulation. Soil pH demonstrates positive correlation with paeoniflorin content, with slightly alkaline conditions favoring higher concentrations [12]. Soil organic matter content shows strong positive correlation with paeoniflorin accumulation, indicating the importance of nutrient availability for secondary metabolite production [12].

Specific soil mineral content affects paeoniflorin biosynthesis, with calcium and magnesium ions showing positive correlations with paeoniflorin concentrations [12]. Soil cation exchange capacity represents the primary factor affecting plant-associated microbial community diversity, which in turn influences paeoniflorin accumulation through complex plant-microbe interactions [16].

Climate variables including temperature and precipitation patterns influence paeoniflorin accumulation through multiple mechanisms. Mean annual precipitation demonstrates direct effects on paeoniflorin content, with optimal moisture conditions favoring higher concentrations [16]. Temperature extremes, particularly low temperatures, appear beneficial for monoterpenoid synthesis including paeoniflorin [9].

The synthesis of terpenoids including paeoniflorin shows high sensitivity to environmental temperature, with low-temperature environments favoring nonvolatile terpenoid production [9]. This temperature sensitivity may explain the higher paeoniflorin content observed in northern latitude populations and high-altitude species.

Environmental stress factors contribute to paeoniflorin accumulation as part of plant defense mechanisms. Wild populations consistently demonstrate higher paeoniflorin concentrations compared to cultivated varieties, suggesting that environmental stress enhances secondary metabolite production [1] [4]. This stress response indicates that controlled environmental manipulation could potentially enhance paeoniflorin production in cultivation systems.

Altitude effects on paeoniflorin accumulation reflect the combined influence of temperature, precipitation, and atmospheric pressure. Higher altitude populations of Paeonia species often demonstrate enhanced paeoniflorin content, consistent with the stress-induced secondary metabolite production hypothesis [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Zhang L, Du SY, Lu Y, Liu C, Wu HC, Tian ZH, Wang M, Yang C. Puerarin transport across rat nasal epithelial cells and the influence of compatibility with peoniflorin and menthol. Drug Des Devel Ther. 2017 Sep 1;11:2581-2593. doi: 10.2147/DDDT.S143029. eCollection 2017. PubMed PMID: 28919709; PubMed Central PMCID: PMC5590686.

3: Ong M, Peng J, Jin X, Qu X. Chinese Herbal Medicine for the Optimal Management of Polycystic Ovary Syndrome. Am J Chin Med. 2017;45(3):405-422. doi: 10.1142/S0192415X17500252. Epub 2017 Mar 30. Review. PubMed PMID: 28359195.

4: Xie P, Cui L, Shan Y, Kang WY. Antithrombotic Effect and Mechanism of Radix Paeoniae Rubra. Biomed Res Int. 2017;2017:9475074. doi: 10.1155/2017/9475074. Epub 2017 Feb 16. PubMed PMID: 28299338; PubMed Central PMCID: PMC5337344.

5: Zhao RZ, Wang YJ, Feng LM, Lu CJ. [Pharmacokinetic study on peoniflorin, astilbin, rosmarinic acid, isofraxidin and liquiritin in rat blood after oral administration of shaolin xiaoyin tablets]. Zhongguo Zhong Yao Za Zhi. 2014 Jul;39(13):2559-63. Chinese. PubMed PMID: 25276982.

6: Ai L, Yang F, Song J, Chen Y, Xiao L, Wang Q, Wang L, Li H, Lei T, Huang Z. Inhibition of Abeta Proteotoxicity by Paeoniflorin in Caenorhabditis elegans Through Regulation of Oxidative and Heat Shock Stress Responses. Rejuvenation Res. 2018 Aug;21(4):304-312. doi: 10.1089/rej.2017.1966. Epub 2017 Dec 14. PubMed PMID: 29048250.

7: Zhang J, Dou W, Zhang E, Sun A, Ding L, Wei X, Chou G, Mani S, Wang Z. Paeoniflorin abrogates DSS-induced colitis via a TLR4-dependent pathway. Am J Physiol Gastrointest Liver Physiol. 2014 Jan 1;306(1):G27-36. doi: 10.1152/ajpgi.00465.2012. Epub 2013 Nov 14. PubMed PMID: 24232001; PubMed Central PMCID: PMC3920084.

8: Li H, Jiao Y, Xie M. Paeoniflorin Ameliorates Atherosclerosis by Suppressing TLR4-Mediated NF-κB Activation. Inflammation. 2017 Dec;40(6):2042-2051. doi: 10.1007/s10753-017-0644-z. PubMed PMID: 28791506.

9: Mao Y, Han J, Tian F, Tang X, Hu Y, Guan Y. Chemical Composition Analysis, Sensory, and Feasibility Study of Tree Peony Seed. J Food Sci. 2017 Feb;82(2):553-561. doi: 10.1111/1750-3841.13593. Epub 2017 Jan 30. PubMed PMID: 28135396.

10: Zhou H, Wu Q, Wei L, Peng S. Paeoniflorin inhibits PDGF BB induced human airway smooth muscle cell growth and migration. Mol Med Rep. 2018 Feb;17(2):2660-2664. doi: 10.3892/mmr.2017.8180. Epub 2017 Nov 29. PubMed PMID: 29207148.

11: Dong H, Li R, Yu C, Xu T, Zhang X, Dong M. Paeoniflorin inhibition of 6-hydroxydopamine-induced apoptosis in PC12 cells via suppressing reactive oxygen species-mediated PKCδ/NF-κB pathway. Neuroscience. 2015 Jan 29;285:70-80. doi: 10.1016/j.neuroscience.2014.11.008. Epub 2014 Nov 18. PubMed PMID: 25446358.

12: Liu Q, Lin X, Li H, Yuan J, Peng Y, Dong L, Dai S. Paeoniflorin ameliorates renal function in cyclophosphamide-induced mice via AMPK suppressed inflammation and apoptosis. Biomed Pharmacother. 2016 Dec;84:1899-1905. doi: 10.1016/j.biopha.2016.10.097. Epub 2016 Nov 6. PubMed PMID: 27829543.

13: Sumi G, Yasuda K, Kanamori C, Kajimoto M, Nishigaki A, Tsuzuki T, Cho H, Okada H, Kanzaki H. Two-step inhibitory effect of kanzo on oxytocin-induced and prostaglandin F2α-induced uterine myometrial contractions. J Nat Med. 2014 Jul;68(3):550-60. doi: 10.1007/s11418-014-0835-y. Epub 2014 Apr 17. PubMed PMID: 24740432.

14: Liu A, Wang J, Guo Y, Xiao Y, Wang Y, Sun S, Chen J. Evaluation on the concentration change of paeoniflorin and glycyrrhizic acid in different formulations of Shaoyao-Gancao-Tang by the tri-level infrared macro-fingerprint spectroscopy and the whole analysis method. Spectrochim Acta A Mol Biomol Spectrosc. 2018 Mar 5;192:93-100. doi: 10.1016/j.saa.2017.10.070. Epub 2017 Oct 31. PubMed PMID: 29126014.

15: Chen T, Guo ZP, Jiao XY, Jia RZ, Zhang YH, Li JY, Huang XL, Liu HJ. Peoniflorin suppresses tumor necrosis factor-α induced chemokine production in human dermal microvascular endothelial cells by blocking nuclear factor-κB and ERK pathway. Arch Dermatol Res. 2011 Jul;303(5):351-60. doi: 10.1007/s00403-010-1116-6. Epub 2010 Dec 29. PubMed PMID: 21190116.

16: Zhang J, Li H, Huo R, Zhai T, Li H, Sun Y, Shen B, Li N. Paeoniflorin selectively inhibits LPS-provoked B-cell function. J Pharmacol Sci. 2015 May;128(1):8-16. doi: 10.1016/j.jphs.2015.02.011. Epub 2015 Feb 27. PubMed PMID: 26041080.

17: Wang FQ, Li QQ, Zhang Q, Wang YZ, Hu YJ, Li P, Wan JB, Yang FQ, Xia ZN. Evaluation of interactions between RAW264.7 macrophages and small molecules by capillary electrophoresis. Electrophoresis. 2017 Mar;38(6):938-941. doi: 10.1002/elps.201600345. Epub 2017 Jan 13. PubMed PMID: 27935131.

18: Ji L, Hou X, Liu W, Deng X, Jiang Z, Huang K, Li R. Paeoniflorin inhibits activation of the IRAK1-NF-κB signaling pathway in peritoneal macrophages from lupus-prone MRL/lpr mice. Microb Pathog. 2018 Nov;124:223-229. doi: 10.1016/j.micpath.2018.08.051. Epub 2018 Aug 24. PubMed PMID: 30149133.

19: Chen T, Guo ZP, Jiao XY, Zhang YH, Li JY, Liu HJ. Protective effects of peoniflorin against hydrogen peroxide-induced oxidative stress in human umbilical vein endothelial cells. Can J Physiol Pharmacol. 2011 Jun;89(6):445-53. doi: 10.1139/y11-034. Epub 2011 Jul 21. PubMed PMID: 21777057.

20: Li Y, Gong L, Qi R, Sun Q, Xia X, He H, Ren J, Zhu O, Zhuo D. Paeoniflorin suppresses pancreatic cancer cell growth by upregulating HTRA3 expression. Drug Des Devel Ther. 2017 Aug 23;11:2481-2491. doi: 10.2147/DDDT.S134518. eCollection 2017. PubMed PMID: 28860718; PubMed Central PMCID: PMC5574596.